9-(4-(tert-butyl)phenyl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound belongs to the purine class of compounds, characterized by a fused bicyclic structure that includes a carboxamide functional group and diverse aromatic substituents. The presence of a tert-butyl group and a chlorophenyl group enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through various chemical methods, which are detailed in the synthesis analysis section. Its molecular formula is C19H20ClN5O2, and it has garnered attention due to its potential therapeutic properties.
This compound is classified under purine derivatives, which are significant in biochemistry due to their roles in nucleic acid structures and various biological processes. It also falls under the category of carboxamides, which are known for their diverse biological activities.
The synthesis of 9-(4-(tert-butyl)phenyl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves several key steps:
Common reagents used in the synthesis include halogenating agents for introducing chlorine, organometallic reagents for forming carbon-carbon bonds, and catalytic systems to enhance reaction efficiency. The reactions are typically conducted under controlled conditions to optimize yield and minimize by-products.
The molecular structure of 9-(4-(tert-butyl)phenyl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be represented as follows:
CC(C)(C)c1ccc(cc1)N2C(=O)C(=N2)c3c(nc(n3)C(=O)N)C(c4cccc(c4)Cl)=C
RZKZLJZVQWQXRM-UHFFFAOYSA-N
This structure indicates the presence of multiple functional groups that contribute to its chemical properties.
9-(4-(tert-butyl)phenyl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes several types of chemical reactions:
These reactions often require specific conditions such as temperature control, solvent choice, and reaction time to achieve optimal results.
The mechanism of action for 9-(4-(tert-butyl)phenyl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide primarily involves its interaction with biological targets such as enzymes or receptors:
These interactions suggest potential therapeutic applications in treating diseases influenced by these biological targets.
Relevant data indicates that these properties make it suitable for various applications in research and development.
9-(4-(tert-butyl)phenyl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific uses:
Research continues to explore its full potential across these fields, highlighting its significance as a versatile compound in scientific inquiry.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: